molecular formula C13H18N2O2 B1524957 Tert-butyl 7-aminoindoline-1-carboxylate CAS No. 885272-44-6

Tert-butyl 7-aminoindoline-1-carboxylate

Cat. No. B1524957
M. Wt: 234.29 g/mol
InChI Key: IGGCXTTVKSYIIK-UHFFFAOYSA-N
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Description

Tert-butyl 7-aminoindoline-1-carboxylate is a chemical compound used in scientific research and development . It is related to tert-butylamine, a colorless liquid with a typical amine-like odor .


Synthesis Analysis

Tert-butyl indoline-1-carboxylate, a related compound, has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used in the preparation of allyl- and arylindolines .


Molecular Structure Analysis

The molecular formula of Tert-butyl indoline-1-carboxylate, a related compound, is C13H17NO2 . Its average mass is 219.280 Da and its monoisotopic mass is 219.125931 Da .


Chemical Reactions Analysis

Tert-butyl indoline-1-carboxylate has been used as a reactant in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . It has also been used in asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation/carbenoid insertion reactions .

Scientific Research Applications

  • Synthesis of Aryl Alkyl Amines

    • Application : This compound has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Palladium (Pd) .
    • Results : The source did not provide specific results or outcomes for this application .
  • Preparation of Allyl- and Arylindolines

    • Application : It has been used as a reactant in the preparation of allyl- and arylindolines .
    • Results : The source did not provide specific results or outcomes for this application .
  • Modular Indole Synthesis

    • Application : It has been used as a reactant in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
    • Results : The source did not provide specific results or outcomes for this application .
  • Asymmetric Synthesis of β-Amino Esters

    • Application : It has been used as a reactant in asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation / carbenoid insertion reactions .
    • Results : The source did not provide specific results or outcomes for this application .
  • Synthesis of Selected Alkaloids

    • Application : Indole derivatives, such as “tert-butyl indoline-1-carboxylate”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Results : The source did not provide specific results or outcomes for this application .
  • Dipeptide Synthesis

    • Application : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in dipeptide synthesis .
    • Method : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
    • Results : The source did not provide specific results or outcomes for this application .
  • Synthesis of Lycogarubin C

    • Application : In 2010, Zhixiang et al. demonstrated that lycogarubin C was synthesized from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor in eight steps .
    • Method : The key steps included a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
    • Results : The source did not provide specific results or outcomes for this application .
  • Preparation of Room-Temperature Ionic Liquids

    • Application : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in the preparation of room-temperature ionic liquids .
    • Results : The source did not provide specific results or outcomes for this application .

Safety And Hazards

The safety data sheet for a related compound, tert-Butyl indoline-1-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGCXTTVKSYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693054
Record name tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-aminoindoline-1-carboxylate

CAS RN

885272-44-6
Record name tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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